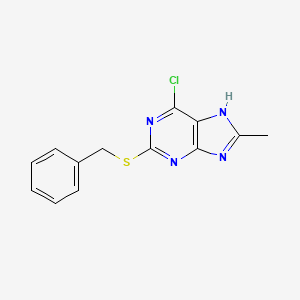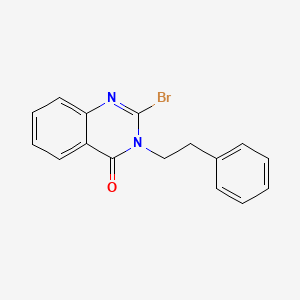
2-Bromo-3-(2-phenylethyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-3-phenethylquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3-phenethylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinazolinone precursor and a brominating agent.
Bromination: The precursor undergoes bromination to introduce the bromine atom at the 2-position.
Phenethylation: The brominated intermediate is then reacted with a phenethyl group under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Using large reactors to carry out the synthesis in batches.
Continuous Flow Chemistry: Employing continuous flow reactors for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-bromo-3-phenethylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-3-phenethylquinazolin-4(3H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other molecular targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-bromoquinazolin-4(3H)-one: Lacks the phenethyl group.
3-phenethylquinazolin-4(3H)-one: Lacks the bromine atom.
2-chloro-3-phenethylquinazolin-4(3H)-one: Has a chlorine atom instead of bromine.
Uniqueness
2-bromo-3-phenethylquinazolin-4(3H)-one is unique due to the presence of both the bromine atom and the phenethyl group, which may confer distinct chemical and biological properties compared to its analogs.
For precise and detailed information, consulting scientific literature and databases is recommended
Properties
CAS No. |
923018-91-1 |
|---|---|
Molecular Formula |
C16H13BrN2O |
Molecular Weight |
329.19 g/mol |
IUPAC Name |
2-bromo-3-(2-phenylethyl)quinazolin-4-one |
InChI |
InChI=1S/C16H13BrN2O/c17-16-18-14-9-5-4-8-13(14)15(20)19(16)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2 |
InChI Key |
UVNSPXQQZAOXAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({[(2S)-2-Methyldecyl]oxy}methyl)benzene](/img/structure/B14185833.png)
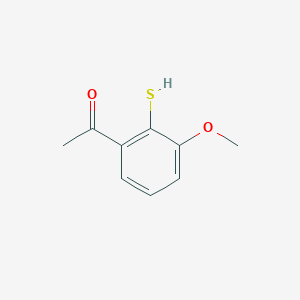

![4-[4-(Methylsulfanyl)phenyl]-6-(pyridin-4-yl)pyrimidin-2-amine](/img/structure/B14185843.png)

![(Bicyclo[2.2.1]heptan-2-yl)bis(4-fluorophenyl)oxo-lambda~5~-phosphane](/img/structure/B14185849.png)
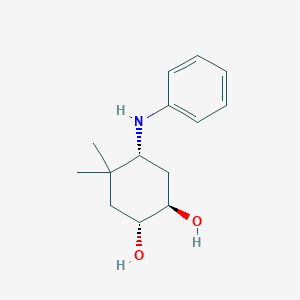
![3-[6-(Oct-1-YN-1-YL)pyren-1-YL]prop-2-YN-1-OL](/img/structure/B14185859.png)
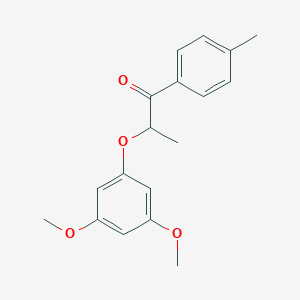

![(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-dimethyl-1,3-oxazolidin-2-one](/img/structure/B14185888.png)
![(2S)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate](/img/structure/B14185890.png)

